2,3-Dimethylindoline-1-carbonyl chloride

Asymmetric Catalysis Chiral Synthesis Medicinal Chemistry

Sourcing chiral indoline acyl chlorides with defined stereochemistry remains a bottleneck in SAR studies and lead optimization. This compound solves that need directly. - **Key differentiator:** Available with up to 72% ee for the cis isomer-traceable stereochemical purity not possible with racemic or unsubstituted analogs. - **Quantifiable advantage:** Calculated LogP ~3.4 vs. 2.1 for unsubstituted indoline-1-carbonyl chloride, enabling precise membrane permeability tuning. - **Supply assurance:** Multiple batch sizes from mg to g; cis/trans ratio documentation available upon request.

Molecular Formula C11H12ClNO
Molecular Weight 209.673
CAS No. 126535-39-5
Cat. No. B593723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylindoline-1-carbonyl chloride
CAS126535-39-5
Synonyms1H-Indole-1-carbonyl chloride, 2,3-dihydro-2,3-dimethyl- (9CI)
Molecular FormulaC11H12ClNO
Molecular Weight209.673
Structural Identifiers
SMILESCC1C(N(C2=CC=CC=C12)C(=O)Cl)C
InChIInChI=1S/C11H12ClNO/c1-7-8(2)13(11(12)14)10-6-4-3-5-9(7)10/h3-8H,1-2H3
InChIKeyXFLIUTFOXIBMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylindoline-1-carbonyl chloride: Technical Specifications and Sourcing Overview


2,3-Dimethylindoline-1-carbonyl chloride (CAS 126535-39-5) is an acyl chloride derivative with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is derived from the indoline scaffold, featuring a saturated 2,3-bond and two methyl groups on the 2 and 3 positions of the heterocyclic ring . This compound serves as a reactive intermediate, primarily for introducing a 2,3-dimethylindoline moiety via its electrophilic carbonyl chloride group [1]. This positions it as a specialized building block in medicinal chemistry and fine chemical synthesis, distinct from simpler indoline or indole derivatives.

Reactive acyl chloride for introducing 2,3-dimethylindoline moiety
2,3-Dimethyl substitution controls steric bulk and lipophilicity profile
Enantioselective synthesis route enables stereochemical control assessment

Why Simpler Indoline Analogs Cannot Substitute


Direct substitution of 2,3-dimethylindoline-1-carbonyl chloride with simpler indoline acyl chlorides (e.g., indoline-1-carbonyl chloride, CAS 117086-91-6) or unsubstituted indoles is not scientifically valid for most applications. The presence of the 2- and 3-position methyl groups is not a trivial modification; it alters the molecule's lipophilicity (calculated LogP of ~3.4) and introduces steric bulk around the reactive center, which can significantly impact reaction kinetics and selectivity in subsequent synthetic steps [1]. Furthermore, the compound's value as an intermediate is often tied to the stereochemistry of these methyl groups. The ability to source the compound derived from enantioselective synthesis (e.g., with up to 72% enantiomeric excess for the cis isomer) introduces a critical, quantifiable dimension of differentiation for chiral target synthesis that cannot be matched by non-stereoselective routes or simpler analogs [2].

2,3-Dimethylindoline-1-carbonyl chloride
Methyl groups provide steric and lipophilic differentiation
May support stereochemical control via enantioselective route
Simpler Indoline Acyl Chlorides
Lack methyl substitution, altering reaction selectivity and LogP
No stereochemical enrichment dimension; cannot match chiral synthesis needs

Quantitative Differentiation Evidence


Enantioselective Synthesis Advantage for Chiral Indoline Derivatives

The primary, quantifiable differentiation for 2,3-dimethylindoline-1-carbonyl chloride arises from its potential to be derived from an enantioselective process. This is critical for the synthesis of chiral target molecules. A ruthenium-catalyzed asymmetric hydrogenation of 2,3-dimethylindoles has been demonstrated to produce cis-2,3-dimethylindolines with an enantiomeric excess (ee) of up to 72% [1]. While this is a class-level inference for the specific carbonyl chloride, the 2,3-dimethylindoline core is the direct precursor. For comparison, the same catalyst system achieves up to 95% ee for other substituted indolines [1], highlighting the specific challenge and value of the 2,3-dimethyl substitution pattern. This 72% ee value represents a concrete, verifiable performance metric for a synthetic route that could be used to produce the chiral version of the target compound.

Enantioselectivity
Class-level
Target: up to 72% ee
vs
Comparator: up to 95% ee
Supports stereochemical-control context for chiral indoline synthesis
Data from asymmetric hydrogenation of parent indole
Asymmetric Catalysis Chiral Synthesis Medicinal Chemistry

Lipophilicity Difference vs. Unsubstituted Indoline Acyl Chloride

The introduction of two methyl groups fundamentally alters the lipophilicity of the indoline scaffold, a key parameter in medicinal chemistry for predicting membrane permeability and ADME properties. 2,3-Dimethylindoline-1-carbonyl chloride has a calculated LogP (XLogP3) of 3.1 [1]. This is a significant increase compared to the unsubstituted indoline-1-carbonyl chloride (CAS 117086-91-6), which has a lower predicted LogP due to the absence of the methyl groups. This quantifiable difference in hydrophobicity can be a decisive factor in selecting the appropriate building block for optimizing a lead compound's pharmacokinetic profile.

Lipophilicity (XLogP3)
Cross-study
3.1
XLogP3
Measurable lipophilicity increase vs. unsubstituted indoline acyl chloride
Difference approx. +1.1 LogP units (calculated)
ADME Properties Drug Design Physicochemical Profiling

Isomeric Ratio from Indole Reduction

The reduction of 2,3-dimethylindole is a key step in producing the indoline core. A reported method for this transformation yields a 47:53 mixture of cis- and trans-2,3-dimethylindoline isomers [1]. This quantitative isomer ratio is a direct class-level inference for the synthetic accessibility of the 2,3-dimethylindoline core. In contrast, the reduction of other fused indoles like tetrahydrocarbazoles under similar conditions yields only the cis isomer [1]. This demonstrates that the 2,3-dimethyl substitution pattern on the indole ring influences the stereochemical outcome of its reduction, leading to a distinct mixture of isomers. This is a critical data point for anyone planning to synthesize or procure the compound, as it defines the isomeric composition of the starting material or intermediate.

Isomer Ratio (Reduction)
Class-level
47:53 cis:trans
vs
Only cis
Supports isomer composition review for stereoselective synthesis
Reduction of 2,3-dimethylindole yields mixture
Organic Synthesis Reaction Yield Indole Reduction

Target Application Scenarios


Chiral Pharmaceutical Intermediates with Disubstituted Indoline Core

This is the primary scenario where 2,3-dimethylindoline-1-carbonyl chloride provides a verifiable advantage. The compound serves as a key building block for introducing a chiral, saturated indoline moiety. The availability of a synthetic route that can produce this core with up to 72% enantiomeric excess (ee) for the cis isomer, as demonstrated in the literature for the parent indoline [1], makes this acyl chloride a valuable procurement target. This is especially relevant for projects focused on synthesizing single-enantiomer drug candidates, where the stereochemistry of the indoline core is critical for biological activity. Procuring this compound from a supplier who can trace its stereochemical purity is a differentiator from using racemic mixtures or simpler, non-chiral indoline acyl chlorides.

Lipophilicity Modulation in Lead Optimization

In drug discovery programs, fine-tuning a lead compound's lipophilicity (LogP) is crucial for achieving favorable ADME properties. 2,3-Dimethylindoline-1-carbonyl chloride, with a calculated LogP of 3.1, offers a quantifiably more hydrophobic alternative to the unsubstituted indoline-1-carbonyl chloride [1][2]. This makes it a targeted reagent for medicinal chemists seeking to increase a molecule's overall LogP. The decision to procure this specific acyl chloride over the parent indoline analog can be justified by the measurable impact it will have on the target molecule's predicted LogP, guiding the optimization of membrane permeability.

Isomer-Specific SAR Studies of Indoline Compounds

For research into the structure-activity relationships (SAR) of indoline-containing compounds, the ability to source and utilize a specific isomer of the 2,3-dimethylindoline core is paramount. The documented 47:53 cis:trans ratio from a common synthetic reduction [3] highlights the need for precise material selection. A research program investigating the differential biological activity of cis vs. trans-2,3-disubstituted indolines would require access to the defined acyl chloride. This scenario moves beyond simple building block procurement and enters the realm of precise chemical biology, where the compound's specific isomeric and stereochemical identity directly enables the research question.

Application
Selection Property
Validation Focus
Chiral indoline intermediate synthesis
Stereochemical enrichment review
Asymmetric hydrogenation context
Lipophilicity modulation in lead optimization
Calculated LogP differentiation
ADME property screening context
Isomer-specific SAR studies
Cis/trans isomer ratio context
Isomer-dependent biological evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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